molecular formula C13H9IO B1337093 3-Iodobenzophenone CAS No. 25116-37-4

3-Iodobenzophenone

Cat. No. B1337093
CAS RN: 25116-37-4
M. Wt: 308.11 g/mol
InChI Key: JAFDVXCJWWEVND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex iodine-containing organic molecules often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . Similarly, hypervalent iodine reagents derived from iodosylbenzoic acid have been used for the preparation of benzoic acid derivatives . These methods could potentially be adapted for the synthesis of 3-iodobenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-iodobenzophenone has been studied using spectroscopic methods such as FT-IR, FT-Raman, and UV spectroscopy . These techniques provide information on the vibrational frequencies and electronic transitions in the molecule, which are essential for understanding the molecular structure and properties of 3-iodobenzophenone.

Chemical Reactions Analysis

The reactivity of iodine-containing aromatic compounds is highlighted in several papers. For instance, the use of hypervalent iodine reagents in the synthesis of bridgehead heterocycles and the synthesis of key intermediates for phosphonosulfonates demonstrate the versatility of iodine in facilitating various organic transformations. These reactions often involve electrophilic iodination or the use of iodine as an oxidizing agent, which could be relevant to the chemical reactions of 3-iodobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodine-containing compounds are influenced by the presence of the iodine atom. For example, the synthesis of 3-bromo-2-phenylbenzofuran and the study of hyperpolarizability, HOMO, and LUMO analysis of 3-aminobenzophenone provide insights into the electronic properties and reactivity of such molecules. These studies can shed light on the expected properties of 3-iodobenzophenone, such as its polarity, reactivity, and potential applications in material science or as an intermediate in organic synthesis.

Scientific Research Applications

  • Environmental Science and Toxicology :

    • Benzophenone-3 (BP-3), a related compound to 3-Iodobenzophenone, is extensively used as a UV filter in skincare products and as a food additive. Research has shown that high levels of BP-3 exposure could be linked to reproductive toxicity, affecting birth weight and gestational age in humans, and impacting the reproductive system in fish and rats due to its endocrine-disrupting effects (Ghazipura et al., 2017).
    • Studies on the degradation of Benzophenone-3 in aquatic environments have been conducted, focusing on advanced oxidation processes (AOPs) for water treatment, especially in swimming pools and other effluents containing BP-3 (Moradi et al., 2018).
  • Organic Chemistry and Synthesis :

    • The field of polyvalent iodine chemistry, where 3-Iodobenzophenone could be a precursor, has seen significant developments. Iodine(III) and iodine(V) derivatives are used for various selective oxidative transformations in organic synthesis (Zhdankin & Stang, 2008).
    • Research has been conducted on Cu(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones, which are closely related to 3-Iodobenzophenone. These studies focus on developing efficient methods for the synthesis of fluorene analogues (Haggam, 2013).
  • Material Science and Spectroscopy :

    • Spectroscopic studies, such as FT-IR, FT-Raman, and UV–Visible analyses, have been performed on compounds like 4-Chloro-3-iodobenzophenone. These studies aid in understanding the molecular structure and electronic properties of such compounds (Prasad et al., 2017).

Safety And Hazards

3-Iodobenzophenone may pose certain safety hazards. It is advised to avoid breathing its dust and to use it only in a well-ventilated area . It is also recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

(3-iodophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFDVXCJWWEVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423640
Record name 3-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobenzophenone

CAS RN

25116-37-4
Record name 3-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
KV Prasad, S Muthu, C Santhamma - Journal of Molecular Structure, 2017 - Elsevier
The vibrational analysis of the substituted Benzophenone molecule 4-Chloro-3-iodobenzophenone (4, 3-ClIBP) is carried out using both FT-IR and FT-Raman spectra and also …
Number of citations: 12 www.sciencedirect.com
B Biasotti, S Dallavalle, L Merlini, C Farina… - Bioorganic & medicinal …, 2003 - Elsevier
… Better results were obtained by linking 3-(4-aminopiperidinomethyl)-3′-iodobenzophenone to 3-ethoxy-4-(2-(5,6-dichlorobenzimidazolyl))benzoic acid to give the corresponding …
Number of citations: 32 www.sciencedirect.com
Z Li, YS Ding, A Gifford, JS Fowler… - Bioconjugate …, 2003 - ACS Publications
… 4-(N,N,N-Trimethylammonio)-3-cyano-3‘-iodobenzophenone triflate 16 was synthesized as … -3‘-iodobenzophenone 15a and 4-(N,N-dimethylamino)-3-cyano-3‘-iodobenzophenone 15b …
Number of citations: 15 pubs.acs.org
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… 3-Iodobenzophenone. This isomer was obtained like the previous ketone, as an oil (67:4), bp 184-186" at 2 mmHg (lit.,34 bp 226" at 18 mmHg; mp 42.5"). 4-Iodobenzophenone. …
Number of citations: 15 pubs.rsc.org
DD Tanner, JJ Chen, L Chen… - Journal of the American …, 1991 - ACS Publications
… The cleavagerate constants for 2-chlorobenzophenone ketyl and 3-iodobenzophenone ketyl were calculated to be 61 and 2.5 X 106 s'1 from the competitive reductions of 3-bromo-2'-…
Number of citations: 103 pubs.acs.org
K Maeyama, T Tsukamoto, M Suzuki… - Chemistry …, 2011 - journal.csj.jp
… Regioisomeric diiodide 2A and 2B were prepared through nucleophilic aromatic substitution reaction of (S)-1,1¤-bi-2naphthol (1) with 4-fluoro-4¤/3¤-iodobenzophenone in the …
Number of citations: 10 www.journal.csj.jp
B Staskun - The Journal of Organic Chemistry, 1968 - ACS Publications
Reaction of triphenylamine with an aromatic carboxylic acid in polyphosphoric acid (PPA) gave 9-aryl-10-phenyl-9-acridanol (2) in yields as high as 50%, together with a mixture of paro-…
Number of citations: 18 pubs.acs.org
HJC Deboves, CAGN Montalbetti… - Journal of the Chemical …, 2001 - pubs.rsc.org
… Following the procedure described for the coupling reaction, treatment with 3-iodobenzophenone (308 mg, 1.0 mmol) gave (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3′-…
Number of citations: 44 pubs.rsc.org
KV Prasad, PV Ramana - Vibrational Spectroscopy, 2023 - Elsevier
… The authors have investigated and available in literature similar substituted benzophenone molecules, such as 3, 4-dichloro benzophenone, “4-Chloro-3-iodobenzophenone, and 3-…
Number of citations: 2 www.sciencedirect.com
L Skulski - Molecules, 2000 - mdpi.com
This review reports some novel (or considerably improved) methods for the synthesis of aromatic iodides, (dichloroiodo)arenes, (diacetoxyiodo)arenes, iodylarenes and diaryliodonium …
Number of citations: 67 www.mdpi.com

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